9-benzyl-3H-purine-6-thione
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Overview
Description
9-benzyl-3H-purine-6-thione is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C12H10N4S and a molecular weight of 242.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-3H-purine-6-thione can be achieved through various methods. One common approach involves the alkylation of 6-thiopurines. This method typically involves the reaction of 6-thiopurines with benzyl halides under basic conditions . Another method involves the reaction of 6-halogenopurines with mercaptans, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
9-benzyl-3H-purine-6-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-thione position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-benzyl-3H-purine-6-thione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and autoimmune diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-benzyl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it has been shown to inhibit the activity of enzymes involved in DNA synthesis, which can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-mercaptopurine: A well-known antileukemia agent.
Thioguanine: Another antileukemia agent with similar properties.
Azathioprine: An immunosuppressive agent used in organ transplantation and autoimmune diseases.
Uniqueness
9-benzyl-3H-purine-6-thione is unique due to its benzyl substitution at the 9-position, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
9-benzyl-3H-purine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4S/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBDEMIFDOANPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397319 |
Source
|
Record name | 9-Benzyl-3,9-dihydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17447-84-6 |
Source
|
Record name | NSC25726 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Benzyl-3,9-dihydro-6H-purine-6-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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